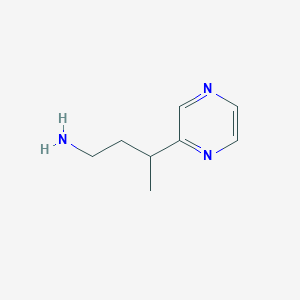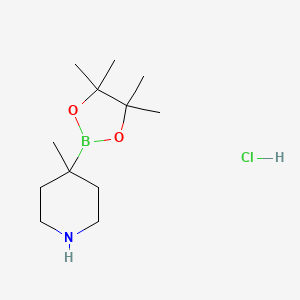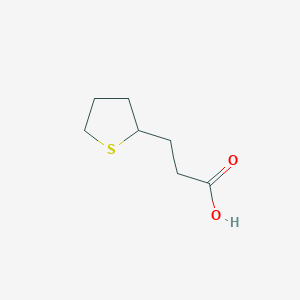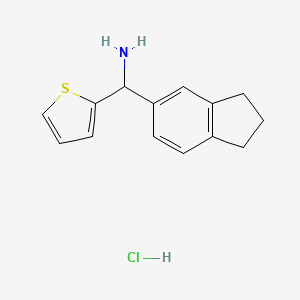
(r)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol is a chiral compound with significant potential in various fields of scientific research. This compound features a bromine and chlorine-substituted phenyl ring, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-chlorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amino alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol
- 2-Amino-2-(2-bromo-3-chlorophenyl)ethan-1-ol
- 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-ol
Uniqueness
®-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C8H9BrClNO |
|---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-bromo-5-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrClNO/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI Key |
PBDZJYYIEXHHKS-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[C@H](CO)N)Br |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride](/img/structure/B13606828.png)

![3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13606847.png)


